molecular formula C22H18N4O12 B12805947 [6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate CAS No. 7500-56-3

[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate

Cat. No.: B12805947
CAS No.: 7500-56-3
M. Wt: 530.4 g/mol
InChI Key: GLUGNZPCCXURMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(II) acetylacetonate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with acetylacetone in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{PbO} + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Pb(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of Lead(II) acetylacetonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Lead(II) acetylacetonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(0) or other lower oxidation states.

    Substitution: It can undergo ligand exchange reactions with other chelating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve other diketones or similar chelating agents under mild conditions.

Major Products Formed

Scientific Research Applications

Lead(II) acetylacetonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lead(II) acetylacetonate involves its ability to form stable complexes with various ligands. It can interact with biological molecules, leading to potential toxic effects. The molecular targets include enzymes and proteins that contain thiol groups, which can bind to the lead ion, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Lead(II) nitrate: Another lead(II) compound with different reactivity and applications.

    Lead(II) oxide: Used in similar applications but with different chemical properties.

    Lead(II) acetate: Commonly used in organic synthesis and as a reagent in analytical chemistry.

Uniqueness

Lead(II) acetylacetonate is unique due to its chelating properties, which allow it to form stable complexes with various ligands. This makes it particularly useful in catalysis and as a precursor for other lead-based compounds .

Properties

CAS No.

7500-56-3

Molecular Formula

C22H18N4O12

Molecular Weight

530.4 g/mol

IUPAC Name

[6-[(3,5-dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate

InChI

InChI=1S/C22H18N4O12/c27-21(15-5-17(23(29)30)9-18(6-15)24(31)32)37-11-13-3-1-2-4-14(13)12-38-22(28)16-7-19(25(33)34)10-20(8-16)26(35)36/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

GLUGNZPCCXURMK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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